Cas no 1909252-89-6 (1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one)

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
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- MDL: MFCD32696162
- インチ: 1S/C10H7BrFNO/c1-5(14)7-4-13-10-3-8(11)9(12)2-6(7)10/h2-4,13H,1H3
- InChIKey: FKCSBTHLTUSXAY-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2C(C(C)=O)=CNC=2C=1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 248
- XLogP3: 2.5
- トポロジー分子極性表面積: 32.9
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B204390-25mg |
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one |
1909252-89-6 | 25mg |
$ 120.00 | 2022-06-07 | ||
Matrix Scientific | 222872-5g |
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, 95% min |
1909252-89-6 | 95% | 5g |
$3780.00 | 2023-09-09 | |
TRC | B204390-50mg |
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one |
1909252-89-6 | 50mg |
$ 195.00 | 2022-06-07 | ||
Matrix Scientific | 222872-500mg |
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, 95% min |
1909252-89-6 | 95% | 500mg |
$840.00 | 2023-09-09 | |
Matrix Scientific | 222872-1g |
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, 95% min |
1909252-89-6 | 95% | 1g |
$1260.00 | 2023-09-09 |
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-oneに関する追加情報
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one: A Comprehensive Overview
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, also known by its CAS number 1909252-89-6, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The molecule features a bromine atom at the 6-position and a fluorine atom at the 5-position of the indole ring, along with a ketone group attached at the 3-position. These substituents contribute to its unique pharmacological properties and make it a valuable tool in research and development.
The synthesis of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one involves advanced organic chemistry techniques, including multi-step synthesis and precise control over regioselectivity. Recent studies have highlighted innovative methods for synthesizing this compound, leveraging modern catalytic systems and green chemistry principles. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the indole skeleton with the desired substituents. These advancements not only enhance the yield and purity of the compound but also reduce environmental impact, aligning with current sustainability goals in chemical synthesis.
The biological activity of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one has been a focal point of numerous investigations. Experimental data indicate that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. In particular, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant activity has been attributed to its capacity to scavenge free radicals and modulate cellular redox states.
Recent research has also explored the potential of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one as a lead compound in anticancer drug development. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy agents. The bromine and fluorine substituents play a critical role in enhancing the compound's bioavailability and targeting specificity. Furthermore, computational modeling studies have provided insights into its molecular interactions with key oncogenic proteins, paving the way for rational drug design.
In terms of pharmacokinetics, 1-(6-Bromo-5-fluoro-1H-indol-3
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